molecular formula C16H16ClN5O3 B11066003 N-(4-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide

N-(4-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide

Cat. No.: B11066003
M. Wt: 361.78 g/mol
InChI Key: BLLRNBVIHAENOR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-dimethylxanthine (the purine core) and 4-chlorobenzylamine.

    Coupling Reaction: The 4-chlorobenzylamine is reacted with an acylating agent to form the N-(4-chlorobenzyl) intermediate.

    Final Coupling: The N-(4-chlorobenzyl) intermediate is then coupled with the 1,3-dimethylxanthine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the purine or benzyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate cellular signaling pathways.

    Pathways: Interference with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(1,3-dimethylxanthine): A closely related compound with similar structural features.

    N-(4-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxopurine): Another purine derivative with comparable properties.

Uniqueness

N-(4-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide is unique due to its specific substitution pattern and the presence of both the chlorobenzyl and dimethylxanthine moieties. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H16ClN5O3

Molecular Weight

361.78 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetamide

InChI

InChI=1S/C16H16ClN5O3/c1-20-14-13(15(24)21(2)16(20)25)19-9-22(14)8-12(23)18-7-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,23)

InChI Key

BLLRNBVIHAENOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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